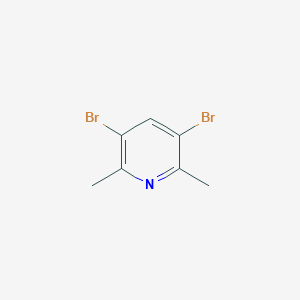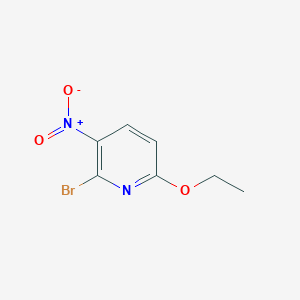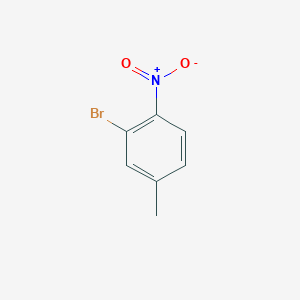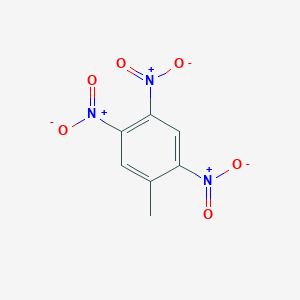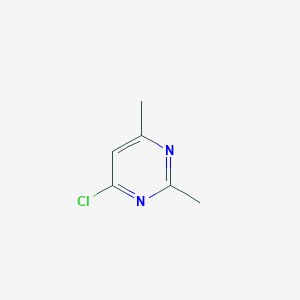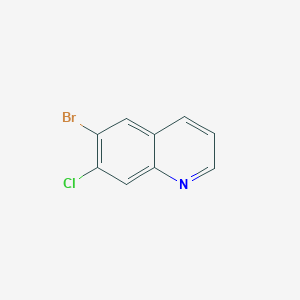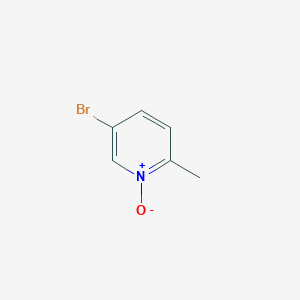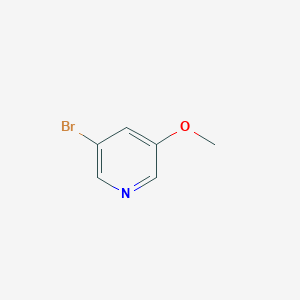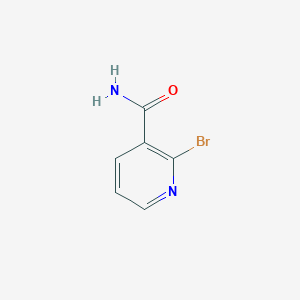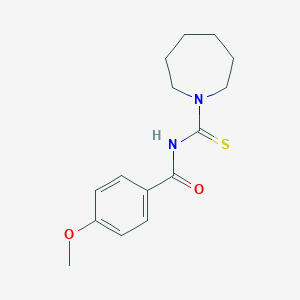
N-(azepane-1-carbothioyl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(azepane-1-carbothioyl)-4-methoxybenzamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzamide core, a hexahydro-1H-azepin-1-yl group, a thioxomethyl group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(azepane-1-carbothioyl)-4-methoxybenzamide typically involves multiple steps, starting with the preparation of the benzamide core. The hexahydro-1H-azepin-1-yl group is introduced through a cyclization reaction, while the thioxomethyl group is added via a thiolation reaction. The methoxy group is usually introduced through a methylation reaction. The specific reaction conditions, such as temperature, pressure, and solvents, vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is typically carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and catalysts to ensure the consistency and quality of the product. The reaction parameters are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(azepane-1-carbothioyl)-4-methoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioxomethyl group to a thiol or a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(azepane-1-carbothioyl)-4-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(azepane-1-carbothioyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The thioxomethyl group is particularly important for its biological activity, as it can form covalent bonds with target proteins, leading to inhibition or activation of their function.
Comparison with Similar Compounds
N-(azepane-1-carbothioyl)-4-methoxybenzamide can be compared with other similar compounds, such as:
Benzamide, N-[3-(hexahydro-2-oxo-1H-azepin-1-yl)propyl]-: This compound has a similar azepinyl group but lacks the thioxomethyl and methoxy groups, resulting in different reactivity and applications.
Benzamide, N-[(hexahydro-1H-azepin-1-yl)carbonyl]-4-methoxy-: This compound has a carbonyl group instead of a thioxomethyl group, leading to different chemical properties and biological activities.
Properties
CAS No. |
114171-16-3 |
|---|---|
Molecular Formula |
C15H20N2O2S |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
N-(azepane-1-carbothioyl)-4-methoxybenzamide |
InChI |
InChI=1S/C15H20N2O2S/c1-19-13-8-6-12(7-9-13)14(18)16-15(20)17-10-4-2-3-5-11-17/h6-9H,2-5,10-11H2,1H3,(H,16,18,20) |
InChI Key |
BXJDOJCPEBMCNU-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)N2CCCCCC2 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)N2CCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



